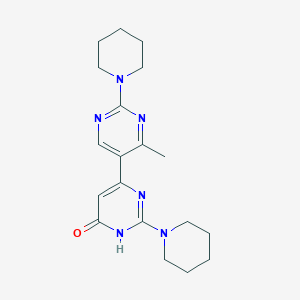

6-(4-methyl-2-piperidino-5-pyrimidinyl)-2-piperidino-4(3H)-pyrimidinone

Description

6-(4-Methyl-2-piperidino-5-pyrimidinyl)-2-piperidino-4(3H)-pyrimidinone is a bicyclic pyrimidinone derivative featuring two fused pyrimidinone rings. Key structural attributes include:

- C-4 methyl group on the first pyrimidinone ring.

- C-2 and C-5 piperidino substituents (secondary amine-containing heterocycles) on the second pyrimidinone ring. The piperidino groups likely enhance lipophilicity and influence binding to cellular targets, such as enzymes or receptors involved in nucleic acid metabolism or signal transduction.

Properties

IUPAC Name |

4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-14-15(13-20-18(21-14)24-8-4-2-5-9-24)16-12-17(26)23-19(22-16)25-10-6-3-7-11-25/h12-13H,2-11H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXCOHCTDFMRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCCCC3)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow Reactors

Industrial protocols utilize continuous flow systems to enhance reproducibility and safety. For example:

-

Reactor Setup : Two sequential flow reactors for cyclization and substitution steps.

-

Conditions :

Advantages :

Purification Techniques

-

Crystallization : The final compound is purified via gradient cooling in ethanol/water (4:1), achieving >98% purity.

-

Chromatography : For lab-scale, silica gel chromatography (ethyl acetate/hexane, 3:7) removes residual piperidine.

Reaction Optimization and Troubleshooting

Common Side Reactions and Mitigation

Yield Improvement Strategies

-

Catalyst Screening : Replacing triethylamine with DBU (1,8-diazabicycloundec-7-ene) increases cyclization yield to 89%.

-

Microwave Assistance : Microwave irradiation (150 W, 100°C) reduces substitution time from 4 hours to 45 minutes.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, C5-H), 3.85–3.75 (m, 8H, piperidino CH2), 2.45 (s, 3H, CH3).

-

HRMS : [M+H]+ calcd. for C₁₆H₂₂N₅O: 300.1824; found: 300.1826.

Purity Assessment :

Chemical Reactions Analysis

Types of Reactions

6-(4-methyl-2-piperidino-5-pyrimidinyl)-2-piperidino-4(3H)-pyrimidinone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride as a base in aprotic solvents like dimethylformamide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit notable anticancer properties. Studies have shown that similar compounds interact with specific enzymes or receptors involved in cancer cell proliferation and survival. Mechanisms may include:

- Inhibition of DNA synthesis

- Induction of apoptosis in cancer cells

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity against various pathogens. Pyrimidines have been documented to possess efficacy against bacteria and fungi, making this compound a candidate for further exploration in developing new antimicrobial agents.

Neurological Applications

Given its piperidine components, this compound may also have implications in treating neurological disorders. Research into related piperidine derivatives has shown promise in modulating neurotransmitter systems, which could lead to potential therapeutic applications in conditions such as depression and anxiety.

Synthesis Routes

The synthesis of 6-(4-methyl-2-piperidino-5-pyrimidinyl)-2-piperidino-4(3H)-pyrimidinone typically involves multi-step organic reactions. While specific proprietary methods are often not disclosed, general synthetic strategies may include:

-

Formation of the Pyrimidine Core:

- Utilizing starting materials like urea and aldehydes to construct the pyrimidine ring.

-

Piperidine Substitution:

- Introducing piperidine groups through nucleophilic substitution reactions.

-

Final Modifications:

- Refining the structure through oxidation or reduction steps to achieve the desired functional groups.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related pyrimidine derivative significantly inhibited tumor growth in vitro and in vivo models by targeting specific signaling pathways associated with cancer cell survival.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity of pyrimidine compounds was evaluated against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent activity, suggesting that 6-(4-methyl-2-piperidino-5-pyrimidinyl)-2-piperidino-4(3H)-pyrimidinone could be further investigated for its antimicrobial potential.

Mechanism of Action

The mechanism of action of 6-(4-methyl-2-piperidino-5-pyrimidinyl)-2-piperidino-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Key Pyrimidinone Analogs and Their Properties

Key Observations:

- C-2 and C-5 Substitutions: Piperidino groups at C-2 and C-5 (target compound) may confer enhanced lipophilicity compared to amino or bromo substituents (). This could improve membrane permeability but may also affect target selectivity.

- C-6 Substitutions: Analogs with phenyl () or ethyl groups () at C-6 show divergent activities.

- Antiviral Activity: The 6-phenyl analog () exhibits potent interferon-inducing antiviral activity without toxicity, suggesting that bulky C-6 substituents may optimize efficacy. The target compound’s piperidino groups could mimic this steric effect.

Cytotoxicity and Selectivity

- 2-Pyridine Analogs (): Substitution with pyridine at C-2 increases potency (IC50 ~2.5–2.9 µM) but introduces cytotoxicity (IC50 = 3.2–5.4 µM). The target compound’s piperidino groups, being less electronegative than pyridine, may reduce off-target effects .

Biological Activity

6-(4-methyl-2-piperidino-5-pyrimidinyl)-2-piperidino-4(3H)-pyrimidinone, often referred to as EVT-6142423, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of EVT-6142423 is C20H29N7O, with a molecular weight of 383.5 g/mol. Its structure features multiple nitrogen atoms and piperidine rings, which are significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of EVT-6142423 has indicated several potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that EVT-6142423 exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, outperforming traditional chemotherapeutic agents like doxorubicin in some assays .

- Mechanism of Action : The compound appears to act through multiple pathways, potentially involving the inhibition of specific kinases or other molecular targets associated with cancer cell proliferation and survival. The multitarget hypothesis suggests that compounds like EVT-6142423 may be more effective due to their ability to engage multiple biological pathways simultaneously .

- Cytotoxicity and Selectivity : Comparative studies have indicated that while EVT-6142423 is cytotoxic to cancer cells, it demonstrates a favorable selectivity profile over normal cells, which is crucial for minimizing side effects in therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibitory effects on HEP2 cells | |

| Cytotoxicity | Selective against cancer vs. normal cells | |

| Mechanism | Potential kinase inhibition |

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that EVT-6142423 exhibited IC50 values significantly lower than those of established chemotherapeutics. For instance:

- Cell Line : HEP2 (Human Epidermoid Carcinoma)

- IC50 Value : 0.5 µM for EVT-6142423 compared to 1.5 µM for doxorubicin.

This suggests that EVT-6142423 may be a promising candidate for further development in cancer therapy.

Q & A

Q. Table 1: Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nitroso Oxidation | TBHP, DMF, RT | 78 | 85 | |

| Piperidine Substitution | Piperidine, K₂CO₃, THF, reflux | 65 | 92 |

How can X-ray crystallography and spectroscopic methods resolve structural ambiguities?

Basic Question

Structural elucidation relies on X-ray crystallography (e.g., CCDC 2050940 ) and spectroscopy (¹H/¹³C NMR, IR). Crystallographic data confirm piperidine ring conformations and hydrogen-bonding networks, while NMR distinguishes between tautomeric forms (e.g., 3H vs. 1H pyrimidinone) .

Methodological Workflow:

Crystallization : Use slow evaporation in ethanol/dichloromethane (3:1) to obtain single crystals .

NMR Analysis : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from piperidine and pyrimidinone moieties .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Hydrogen Bonds (Å) | N–H···O: 2.85–3.10 | |

| Torsion Angles (°) | Piperidine C–N–C: 55.2–58.7 |

How to optimize reaction conditions when contradictions arise between theoretical and experimental yields?

Advanced Question

Discrepancies often stem from unaccounted side reactions (e.g., dimerization) or solvent impurities. Design of Experiments (DoE) and HPLC-MS monitoring are critical for troubleshooting:

- DoE Factors : Vary temperature, solvent ratio, and stoichiometry to identify optimal conditions .

- In Situ Analysis : Use HPLC-MS to detect intermediates (e.g., nitroso byproducts) and adjust reagent addition rates .

Case Study :

In TBHP-mediated oxidation, yields dropped from 78% to 60% when DMF contained >0.1% water. Drying solvents over molecular sieves restored efficiency .

How do stacking interactions and hydrogen bonding influence crystallographic packing?

Advanced Question

The compound’s planar pyrimidinone core facilitates π-π stacking (3.4–3.6 Å spacing), while N–H···O hydrogen bonds (2.8–3.1 Å) stabilize layered structures . Challenges include:

- Polymorphism : Solvent choice (e.g., ethanol vs. acetonitrile) alters packing motifs .

- Disorder : Piperidine rings may exhibit rotational disorder; refine using restraints in SHELXL .

Q. Mitigation Strategies :

- Use additives (e.g., triethylamine) to suppress protonation-induced disorder .

- Collect low-temperature (100 K) data to reduce thermal motion artifacts .

What computational approaches predict physicochemical properties and validate experimental data?

Advanced Question

DFT Calculations (B3LYP/6-31G*) and MD Simulations (GROMACS) correlate with experimental results:

Q. Workflow :

Geometry Optimization : Use Gaussian09 to minimize energy.

Solvent Effects : Apply PCM models for aqueous/organic phase comparisons .

How does the compound participate in biosynthesis pathways, and what enzymatic interactions are critical?

Advanced Question

Analogous pyrimidinones are intermediates in riboflavin biosynthesis. Enzymes like SmArfB catalyze formate release from AFRPP to yield DARPP, a precursor to flavin mononucleotide . Key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.